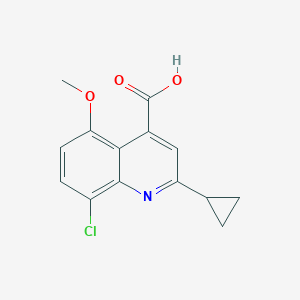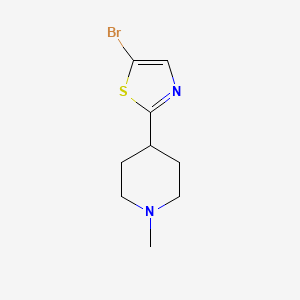
N3-Benzyl-N3-(2-thienylmethyl)-2-chloronicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3-Benzyl-N3-(2-thienylmethyl)-2-chloronicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3-Benzyl-N3-(2-thienylmethyl)-2-chloronicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloronicotinic acid, benzylamine, and 2-thienylmethylamine.
Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved through a coupling reaction using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in the presence of a base like triethylamine.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N3-Benzyl-N3-(2-thienylmethyl)-2-chloronicotinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the nicotinamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while substitution may result in a methoxy-substituted product.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Use in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N3-Benzyl-N3-(2-thienylmethyl)-2-chloronicotinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide: A simple amide derivative of nicotinic acid.
Benzylamine: A primary amine with a benzyl group.
2-Thienylmethylamine: An amine with a thienyl group.
Uniqueness
N3-Benzyl-N3-(2-thienylmethyl)-2-chloronicotinamide is unique due to the combination of its benzyl, thienylmethyl, and chloronicotinamide moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to its individual components.
Eigenschaften
Molekularformel |
C18H15ClN2OS |
|---|---|
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
N-benzyl-2-chloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H15ClN2OS/c19-17-16(9-4-10-20-17)18(22)21(13-15-8-5-11-23-15)12-14-6-2-1-3-7-14/h1-11H,12-13H2 |
InChI-Schlüssel |
UQHDRIHGRBEHTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CS2)C(=O)C3=C(N=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[1-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13710239.png)

![5-[4-[1-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]cyclohexyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710264.png)


